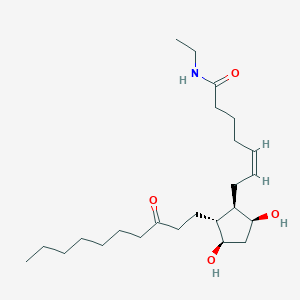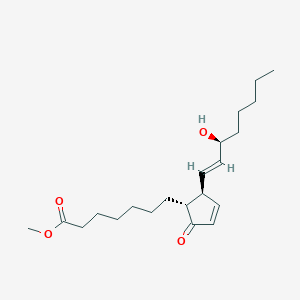
Arachidonoyl Thio-PC
Overview
Description
It is widely used as a substrate for various phospholipase A2 enzymes, including secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 . The compound is particularly valuable in biochemical assays for quantifying phospholipase A2 activity due to its ability to generate a free thiol upon cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Thio-PC involves the esterification of arachidonic acid with a thioether-containing glycerophosphocholine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions followed by purification using chromatographic techniques. The compound is often formulated in ethanol containing butylated hydroxytoluene (BHT) to enhance stability during storage .
Chemical Reactions Analysis
Types of Reactions: Arachidonoyl Thio-PC primarily undergoes hydrolysis reactions catalyzed by phospholipase A2 enzymes. The cleavage of the sn-2 fatty acid results in the formation of a free thiol, which can further react with chromogenic reagents such as 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) and dithiodipyridine (DTP) to allow quantification of enzyme activity .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phospholipase A2 enzymes under physiological conditions.
Chromogenic Reactions: Involves reagents like DTNB and DTP to detect the free thiol generated during hydrolysis.
Major Products:
Free Thiol: Generated upon cleavage of the sn-2 fatty acid.
Lysophosphatidylcholine: Formed as a result of the hydrolysis reaction.
Scientific Research Applications
Arachidonoyl Thio-PC is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and lipidomics. Its primary applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of various phospholipase A2 enzymes.
Lipid Metabolism Studies: Helps in understanding the role of phospholipase A2 in lipid metabolism and signaling pathways.
Drug Development: Utilized in the screening of potential inhibitors or activators of phospholipase A2 enzymes.
Biological Research: Employed in studies investigating the role of phospholipase A2 in inflammation and other physiological processes.
Mechanism of Action
Arachidonoyl Thio-PC exerts its effects by serving as a substrate for phospholipase A2 enzymes. Upon enzymatic cleavage, the sn-2 fatty acid is released, generating a free thiol. This free thiol can then react with chromogenic reagents, allowing for the quantification of enzyme activity . The molecular targets of this compound include secretory phospholipase A2, cytosolic phospholipase A2, and calcium-independent phospholipase A2 .
Comparison with Similar Compounds
Arachidonoyl Phosphatidylcholine: Another substrate for phospholipase A2 enzymes but lacks the thioether group.
Arachidonoyl Amino Acids: Includes derivatives like arachidonoyl glycine and arachidonoyl phenylalanine, which are used in similar biochemical assays.
Uniqueness: Arachidonoyl Thio-PC is unique due to its thioether linkage, which allows for the generation of a free thiol upon enzymatic cleavage. This property makes it particularly useful in chromogenic assays for quantifying phospholipase A2 activity .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t43-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCLGYBUIDZNF-WWBBCYQPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82NO6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-benzyl-7,8-dihydro-5H-tetrazolo[1,5-a]pyrazin-6-one](/img/structure/B7943145.png)

![(NE)-N-[(3,5-dimethyl-1-tritylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B7943159.png)

![6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)

![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)

![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)
![(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B7943200.png)



